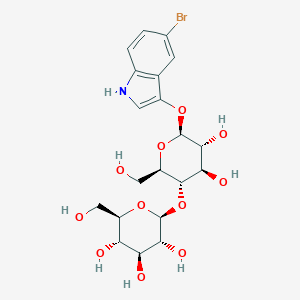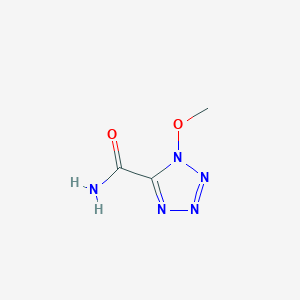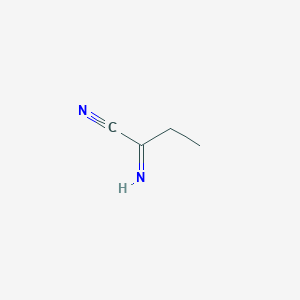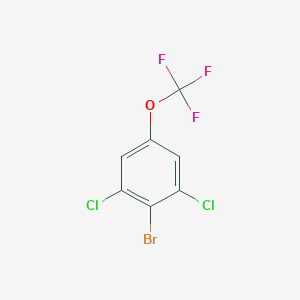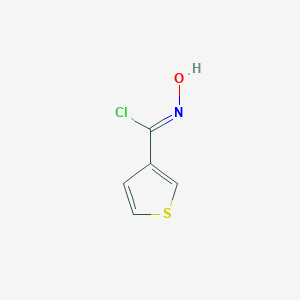![molecular formula C38H48N8O12S B038028 2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 114797-04-5](/img/structure/B38028.png)
2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG 487 est un antagoniste puissant et sélectif du récepteur de la chimiokine de type 3 (CXCR3). Ce composé est connu pour sa capacité à inhiber la liaison des chimiokines telles que CXCL10 et CXCL11 à CXCR3, qui joue un rôle crucial dans divers processus physiologiques et pathologiques, notamment l'inflammation et les réponses immunitaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'AMG 487 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
- Formation du noyau de pyrido[2,3-d]pyrimidin-2-yle.
- Introduction du groupe éthoxyphényle.
- Addition du groupe pyridin-3-ylméthyle.
- Incorporation du groupe trifluorométhoxyphényle .
Méthodes de production industrielle : La production industrielle d'AMG 487 implique généralement l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de solvants et de catalyseurs appropriés pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions : AMG 487 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des métabolites réactifs quinoniques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur les cycles aromatiques.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions d'halogénation et de nitration sont courantes, en utilisant des réactifs comme le chlore et l'acide nitrique.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits d'AMG 487, ainsi que des analogues substitués avec différents groupes fonctionnels .
4. Applications de la recherche scientifique
AMG 487 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le récepteur CXCR3 et ses interactions avec les chimiokines.
Industrie : Utilisé dans le développement de médicaments et la recherche pharmacologique pour explorer de nouvelles cibles thérapeutiques
5. Mécanisme d'action
AMG 487 exerce ses effets en se liant sélectivement au récepteur CXCR3, bloquant ainsi l'interaction entre le récepteur et ses ligands, CXCL10 et CXCL11. Cette inhibition empêche les voies de signalisation en aval qui conduisent à l'inflammation et au recrutement des cellules immunitaires . Le composé affecte également le métabolisme de l'enzyme cytochrome P450 3A4, conduisant à la formation de métabolites inhibiteurs .
Composés similaires :
Vercirnon : Un autre antagoniste du CXCR3 avec des effets inhibiteurs similaires sur la liaison des chimiokines.
NBI-74330 : Un antagoniste sélectif du CXCR3 utilisé dans des études de recherche.
SCH 546738 : Connu pour son inhibition puissante de la migration cellulaire médiée par CXCR3 .
Unicité d'AMG 487 : AMG 487 se distingue par sa grande sélectivité et sa puissance dans l'inhibition du CXCR3. Il a démontré une activité biologique in vivo robuste et une bonne biodisponibilité orale, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Applications De Recherche Scientifique
AMG 487 has a wide range of scientific research applications, including:
Mécanisme D'action
AMG 487 exerts its effects by selectively binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its ligands, CXCL10 and CXCL11. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune cell recruitment . The compound also affects the metabolism of the enzyme cytochrome P450 3A4, leading to the formation of inhibitory metabolites .
Comparaison Avec Des Composés Similaires
Vercirnon: Another CXCR3 antagonist with similar inhibitory effects on chemokine binding.
NBI-74330: A selective CXCR3 antagonist used in research studies.
SCH 546738: Known for its potent inhibition of CXCR3-mediated cell migration .
Uniqueness of AMG 487: AMG 487 stands out due to its high selectivity and potency in inhibiting CXCR3. It has demonstrated robust in vivo biological activity and good oral bioavailability, making it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
114797-04-5 |
|---|---|
Formule moléculaire |
C38H48N8O12S |
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H48N8O12S/c1-20(44(2)32(51)26(39)16-21-6-4-8-23(47)14-21)31(40)34(53)46(19-25-18-29(49)35(58-25)45-12-10-30(50)43-38(45)57)33(52)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39-40H2,1-3H3,(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+/t20?,26-,27-,28?,29?,31?,35?/m0/s1 |
Clé InChI |
HWCWBPUPNDMKIV-TVJJXTFASA-N |
SMILES |
CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
SMILES isomérique |
CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N |
SMILES canonique |
CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Synonymes |
MureidomycinA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


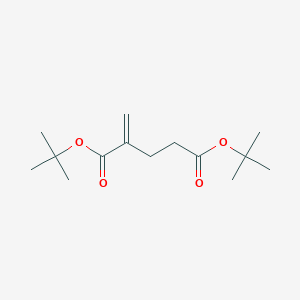
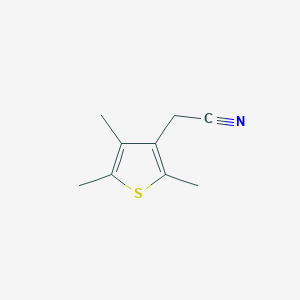
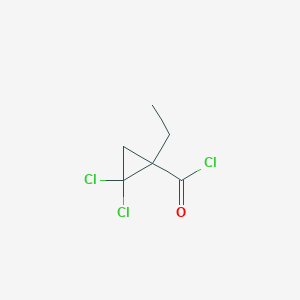
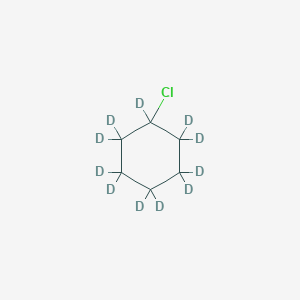
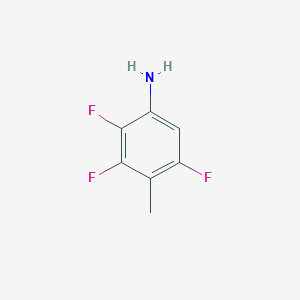

![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
